Sodium feredetate

Descripción

Contextualization of Iron Deficiency as a Global Health Challenge

Iron deficiency stands as a formidable global health challenge, recognized as the most prevalent nutritional deficiency worldwide. esmed.orgmdpi.com It affects a substantial portion of the global population, with disproportionate impacts on children, women of reproductive age, and individuals in low- and middle-income countries. ipinnovative.comresearchgate.net The World Health Organization (WHO) estimated that in 2019, approximately 1.62 billion people were affected by anemia, with iron deficiency being the leading cause. ipinnovative.comresearchgate.net This condition, termed iron deficiency anemia (IDA), is characterized by a reduction in hemoglobin levels, which impairs the blood's capacity to transport oxygen, leading to tissue hypoxia and a range of systemic complications. esmed.orgpatsnap.com

The consequences of iron deficiency are far-reaching, contributing to fatigue, diminished work productivity, impaired cognitive development in children, and increased maternal and infant mortality. esmed.orgmdpi.comresearchgate.net In children, iron deficiency can lead to irreversible impacts on brain development, negatively affecting learning and academic performance. mdpi.com For pregnant women, it can result in anemia, reduced birth weight, and a shortened duration of pregnancy. mdpi.com The socioeconomic determinants of iron deficiency are significant, with rural populations and lower socioeconomic groups being disproportionately affected due to factors like food insecurity and limited access to healthcare. ipinnovative.com

Overview of Iron Supplementation Strategies

Addressing the widespread issue of iron deficiency necessitates a variety of public health strategies. These interventions primarily include dietary diversification, food fortification, and iron supplementation. researchgate.netnutritioncluster.net Dietary approaches encourage the consumption of iron-rich foods. Food fortification involves adding iron to staple foods that are widely consumed by the population at risk. nutritioncluster.net

Oral iron supplementation is a cornerstone of treating and preventing iron deficiency anemia due to its convenience and cost-effectiveness. nih.govhaematologica.org Commonly used oral iron preparations include ferrous salts such as ferrous sulfate, ferrous fumarate, and ferrous gluconate. nih.govnih.gov These supplements aim to replenish the body's iron stores and correct anemia. nih.gov In cases of severe iron deficiency, intolerance to oral iron, or malabsorption, intravenous iron therapy may be necessary. nih.govhaematologica.org Public health initiatives, such as daily or intermittent iron supplementation programs for vulnerable groups like infants, children, and pregnant women, are crucial components of global efforts to combat iron deficiency. researchgate.netwho.int

Rationale for Researching Sodium Feredetate as a Unique Iron Complex

Amidst the various iron supplementation strategies, this compound has emerged as a compound of significant interest due to its unique properties as a chelated iron complex.

Differentiation from Iron Salts and Other Iron Preparations

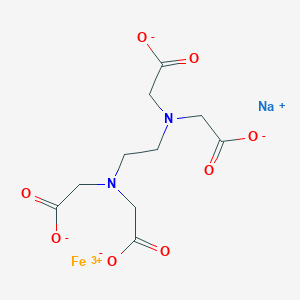

This compound, also known as sodium iron(III) ethylenediaminetetraacetate, is fundamentally different from traditional iron salts. patsnap.comscot.nhs.uk It is a trivalent iron chelate where the iron is complexed with ethylenediaminetetraacetic acid (EDTA). scot.nhs.ukebi.ac.uk This chelation process "insulates" or "sequesters" the iron, meaning it exists in an un-ionized form. scot.nhs.ukmedicines.org.uk This is a key distinction from ferrous salts (like ferrous sulfate), which contain iron in its ionized, ferrous (Fe2+) state. scot.nhs.ukijrcog.org This non-ionized nature of this compound is believed to contribute to a better side effect profile, particularly concerning gastrointestinal issues and tooth discoloration that can occur with iron salts. sdiarticle3.com

Advantages of Chelated Iron Forms in Biological Systems

The chelated structure of this compound offers several advantages within biological systems, primarily related to its absorption and bioavailability. ontosight.aiverywellhealth.com Chelation protects the iron from forming insoluble complexes with dietary inhibitors like phytates and tannins, which are commonly found in plant-based diets and can significantly reduce the absorption of non-chelated iron. patsnap.comijrcog.org

By remaining soluble and stable in the gastrointestinal tract, a higher proportion of the ingested iron from this compound is available for absorption by the intestinal cells. patsnap.comscielo.org This enhanced bioavailability means that a lower dose of elemental iron from this compound may be as effective as a higher dose from a conventional iron salt. nih.govnih.gov Studies have suggested that the mean iron absorption from this compound can be significantly higher than that of ferrous sulfate. ijrcog.org This improved absorption and bioavailability make chelated iron forms like this compound a promising option for effectively managing iron deficiency, particularly in populations with diets rich in absorption inhibitors. ipinnovative.comwbcil.com

Propiedades

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formulation Science of Sodium Feredetate

Advanced Synthetic Methodologies for Pharmaceutical Grade Sodium Feredetate

The synthesis of pharmaceutical-grade this compound, also known as sodium iron(III) ethylenediaminetetraacetate, demands high purity and yield. google.com The primary method involves the chelation of a ferric iron source with a salt of ethylenediaminetetraacetic acid (EDTA).

A widely employed synthetic route is the reaction of ferric chloride (FeCl₃) with tetrasodium EDTA in an aqueous solution. This process leverages the strong affinity of EDTA for ferric ions, resulting in the formation of a stable octahedral complex. Another approach involves the reaction of ferric chloride with disodium edetate. google.com

Optimization of Reaction Conditions and Reagent Ratios

The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters to maximize yield and purity.

Reaction Temperature: The reaction temperature significantly influences the rate of chelation. Elevated temperatures, typically between 60°C and 100°C, can enhance reaction kinetics. google.com However, temperatures exceeding 100°C pose a risk of EDTA degradation. A reported optimal temperature range is between 80°C and 100°C, with a preferred range of 85°C to 95°C, which has been shown to produce yields as high as 88.1%. google.com

pH Control: Maintaining the appropriate pH is crucial for the reaction. A pH range of 4 to 7 is generally considered optimal to ensure the solubility of ferric ions and the stability of the chelate, while minimizing the formation of insoluble ferric hydroxides. Sodium bicarbonate is often used to adjust the pH of the reaction mixture to approximately 7. google.com

Reagent Ratios: The stoichiometry of the reactants is a critical factor. Optimal molar ratios of tetrasodium EDTA to ferric chloride typically range from 1:1 to 1.15:1 to ensure complete chelation and minimize the presence of residual free iron. In another described method using ferric chloride and EDTA, the molar ratio can range from 1:0.5 to 1:1.5. google.com

Reaction Time: The duration of the reaction also impacts the product yield. Reaction times can vary, with some processes completed within 30 to 90 minutes, while others may extend for several hours to ensure the reaction goes to completion. google.com

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Optimized Range | Rationale |

| Reaction Temperature | 80°C - 100°C | Enhances reaction rate while avoiding EDTA degradation. google.com |

| pH | 4 - 7 | Promotes Fe³⁺ solubility and chelate stability. |

| Molar Ratio (EDTA:FeCl₃) | 1:1 - 1.15:1 | Ensures complete chelation and minimizes free iron. |

| Reaction Time | 30 - 90 minutes | Sufficient time for reaction completion. google.com |

Purification Techniques for High-Purity Synthesis

Achieving the high purity required for pharmaceutical applications necessitates effective purification steps.

Crystallization: Following the synthesis, this compound is commonly isolated and purified through cooling crystallization. The use of an ethanol/water mixture can facilitate the crystallization process. google.com The resulting product is often a yellow or yellowish-brown crystalline powder. pridedrugs.in

Filtration: Filtration is employed to separate the solid this compound from the reaction solution, removing any undissolved impurities.

Washing: The crystallized product is typically washed, often with ethanol, to remove any remaining soluble impurities. google.com

Drying: The purified this compound is then dried to remove residual solvents. This can be achieved through methods such as spray drying or vacuum drying. A final drying step at around 50°C is also reported. google.com These purification techniques can yield a product with a purity of up to 99.9%. google.com

Yield Optimization and Environmental Considerations in Synthesis

Maximizing the yield of this compound while minimizing the environmental impact are key goals in modern synthetic chemistry.

Yield Optimization: By carefully controlling the reaction conditions as described above—temperature, pH, reagent ratios, and reaction time—the yield of this compound can be significantly optimized, with reported yields reaching up to 88.1%. google.com

Environmental Considerations: Green chemistry principles are increasingly being applied to chemical synthesis to reduce waste and improve sustainability. The use of water as a solvent in the synthesis of this compound is an environmentally friendly approach. google.com Furthermore, optimizing the reaction to completion and maximizing yield reduces the amount of unreacted starting materials and byproducts, thereby minimizing environmental pollution. google.com The development of efficient, one-pot synthesis methods also contributes to a more sustainable process by reducing the number of operational steps and potential for waste generation. researchgate.net

Pharmaceutical Formulation Approaches for Enhanced Stability and Patient Acceptance

The inherent metallic taste of iron compounds like this compound presents a significant challenge to patient compliance, particularly in oral formulations. medicalresearchjournal.org Therefore, advanced formulation strategies are employed to improve its stability and palatability.

Taste Masking Technologies for Oral Formulations

Various techniques are utilized to mask the unpleasant taste of drugs. These methods include the use of sweeteners, flavor enhancers, and creating a physical barrier between the drug and the taste buds. humanjournals.comindexcopernicus.com

Inclusion Complexation with Cyclodextrins

One of the most effective taste-masking strategies is the formation of inclusion complexes with cyclodextrins. humanjournals.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. mdpi.com This structure allows them to encapsulate "guest" molecules, such as this compound, within their cavity. mdpi.comresearchgate.net

This encapsulation effectively masks the metallic taste by preventing the drug from directly interacting with the taste receptors in the mouth. researchgate.netnih.gov The formation of these inclusion complexes is primarily driven by van der Waals forces. humanjournals.com

Beta-cyclodextrin (β-cyclodextrin) has been specifically studied for its ability to mask the taste of this compound. medicalresearchjournal.org Research has shown that preparing inclusion complexes of this compound with β-cyclodextrin, particularly using a kneading method with a 1:2 molar ratio of drug to cyclodextrin, is effective in masking the metallic taste. medicalresearchjournal.orgmedicalresearchjournal.org This approach has been successfully used to formulate fizzy chewable tablets of this compound, enhancing patient acceptance. medicalresearchjournal.org

Table 2: Research Findings on Taste Masking of this compound with β-Cyclodextrin

| Parameter | Finding | Reference |

| Complexing Agent | β-Cyclodextrin | medicalresearchjournal.org |

| Method of Complexation | Kneading Method | medicalresearchjournal.orgmedicalresearchjournal.org |

| Optimal Molar Ratio (Drug:β-CD) | 1:2 | medicalresearchjournal.orgmedicalresearchjournal.org |

| Result | Effective masking of metallic taste | medicalresearchjournal.orgmedicalresearchjournal.org |

| Formulation | Fizzy chewable tablets | medicalresearchjournal.org |

Electronic Tongue Evaluation of Taste Masking Efficacy

The inherent metallic taste of this compound presents a significant challenge to patient compliance, particularly in oral dosage forms. medicalresearchjournal.orgmedicalresearchjournal.org To address this, formulation scientists employ various taste-masking techniques, the effectiveness of which can be quantitatively assessed using an electronic tongue (e-tongue). indexcopernicus.comhumanjournals.com The e-tongue, a multi-channel taste sensor, mimics the human gustatory system by converting taste information into electrical signals, providing an objective measure of palatability. indexcopernicus.commdpi.comresearchgate.net

Detailed research has been conducted to mask the metallic taste of this compound by forming an inclusion complex with β-cyclodextrin. medicalresearchjournal.orgmedicalresearchjournal.org In these studies, complexes were prepared using methods such as physical mixture and kneading, with the kneading method proving more effective. medicalresearchjournal.orgklosterpharma.com The e-tongue was utilized to evaluate the taste-masking efficiency of different molar ratios of this compound to β-cyclodextrin. medicalresearchjournal.orgmedicalresearchjournal.org The results indicated that as the proportion of β-cyclodextrin in the complex increased, the electric potential measured by the e-tongue decreased, signifying a reduction in the perceived metallic taste. medicalresearchjournal.orgmedicalresearchjournal.org The 1:2 drug-to-β-cyclodextrin ratio prepared by the kneading method was identified as particularly effective. medicalresearchjournal.orgmedicalresearchjournal.org Sweeteners, such as Aspartame, are also incorporated into formulations and their effect on taste-masking is similarly evaluated by the e-tongue. medicalresearchjournal.orgmdpi.com

Table 1: E-Tongue Evaluation of this compound Taste Masking with β-Cyclodextrin

This table summarizes research findings where an electronic tongue was used to measure the effectiveness of β-cyclodextrin in masking the metallic taste of this compound. A lower electric potential indicates better taste-masking. medicalresearchjournal.orgmedicalresearchjournal.org

| Sample | Composition (Drug:β-CD Ratio) | Taste-Masking Method | E-Tongue Output | Inferred Taste-Masking Efficacy |

|---|---|---|---|---|

| Pure Drug | 1:0 | N/A | Highest Electric Potential | None |

| Complex 1 | 1:1 | Kneading | Reduced Electric Potential | Moderate |

| Complex 2 | 1:2 | Kneading | Significantly Reduced Electric Potential | High |

| Complex 3 | 1:3 | Kneading | Lowest Electric Potential | Very High |

Development of Diverse Dosage Forms for Specific Populations

The formulation of this compound into various dosage forms is critical to accommodate the needs of diverse patient populations, including pediatrics, geriatrics, and pregnant women. medicalresearchjournal.orgmedicinesforchildren.org.uk The development focuses on improving palatability, ease of administration, and patient compliance. medicalresearchjournal.org

For the pediatric population , including infants and children, liquid oral solutions are the most common dosage form. medicinesforchildren.org.ukmedicines.org.ukuhs.nhs.uk Products such as Sytron® are formulated as a clear, red syrup, which is more acceptable and easier to administer to young children and babies of low birth weight. medicinesforchildren.org.ukmedicines.org.ukuhs.nhs.ukmedicines.org.uk These formulations contain this compound trihydrate and various excipients like sorbitol for sweetness and to prevent crystallization, and preservatives such as methyl hydroxybenzoate and propyl hydroxybenzoate. medicines.org.uk The development of such liquid forms is crucial as children may not be able to swallow solid tablets. medicinesforchildren.org.uk

To improve compliance in broader populations, including geriatrics and other adults who may have difficulty swallowing, fizzy chewable tablets have been developed. medicalresearchjournal.orgmedicalresearchjournal.org These formulations are designed to disintegrate smoothly in the mouth with a pleasant taste and mouthfeel. medicalresearchjournal.org The formulation of these tablets involves combining the taste-masked this compound (e.g., the β-cyclodextrin complex) with excipients like mannitol, sodium bicarbonate, and citric acid to create an effervescent effect that helps mask the drug's taste. medicalresearchjournal.orgindexcopernicus.com

For pregnant women , who may not tolerate other oral iron supplements well, this compound is available in formulations designed to be gentler on the digestive system. medicines.org.ukmedicines.org.uknih.gov These can include both liquid solutions and tablets. medicines.org.uknih.gov Furthermore, combination tablets are formulated that include this compound with other essential nutrients like folic acid and vitamin B12, providing a comprehensive supplement for managing anemia. klosterpharma.comapollopharmacy.in

Table 2: Diverse Dosage Forms of this compound for Specific Populations

This table outlines the different dosage forms of this compound developed to meet the needs of various patient groups. medicalresearchjournal.orgklosterpharma.commedicines.org.ukapollopharmacy.in

| Dosage Form | Target Population(s) | Key Formulation Features | Rationale |

|---|---|---|---|

| Oral Solution / Syrup | Pediatrics (Infants, Children), Geriatrics, Adults with dysphagia | Liquid form; contains sweeteners (e.g., Sorbitol) and flavors. medicines.org.uk | Ease of administration for those unable to swallow solid pills. medicinesforchildren.org.uk |

| Fizzy Chewable Tablet | Pediatrics, Geriatrics, General Adult Population | Contains taste-masked drug complex (e.g., with β-cyclodextrin) and effervescent agents (e.g., Sodium Bicarbonate, Citric Acid). medicalresearchjournal.org | Improves palatability and patient compliance by avoiding the need for swallowing whole. medicalresearchjournal.org |

| Standard Tablet | General Adult Population, Pregnant Women | Water-soluble EDTA compound for higher bioavailability. nih.gov | Conventional and stable dosage form; often formulated to be gentle on the stomach. klosterpharma.com |

| Combination Tablet | Pregnant Women, General Adult Population | Formulated with Folic Acid and Vitamin B12. klosterpharma.comapollopharmacy.in | Provides multiple essential nutrients in a single dose to treat deficiency anemias. apollopharmacy.in |

Mechanistic Elucidation of Sodium Feredetate Bioavailability and Iron Homeostasis Modulation

Molecular Mechanism of Iron Chelation by Ethylenediaminetetraacetate (EDTA) in Sodium Feredetate

This compound, also known as sodium iron (III) ethylenediaminetetraacetate, is a complex where a central iron ion is bound by ethylenediaminetetraacetic acid (EDTA). patsnap.comnih.gov EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, in this case, iron. cuhk.edu.hk This chelation process is fundamental to the compound's stability and bioavailability. patsnap.comcuhk.edu.hk The resulting structure is a stable, water-soluble complex. bmj.com

Stabilization of Iron in a Soluble and Absorbable Form

The chelation of iron by EDTA is a critical feature that enhances its absorption. patsnap.com In the gastrointestinal tract, the EDTA molecule effectively "wraps" around the iron ion, forming a stable complex. patsnap.comcuhk.edu.hk This prevents the iron from precipitating out of solution, a common issue with other iron salts, especially in the varying pH environments of the gut. patsnap.cominchem.org By maintaining the iron in a soluble state, this compound ensures that a higher concentration of iron is available for absorption by the intestinal mucosa. patsnap.com The compound remains stable in the acidic environment of the stomach and travels to the duodenum and small intestine, where iron absorption primarily occurs. nafdac.gov.ng

Protection from Dietary Inhibitors of Iron Absorption (e.g., Phytates, Tannins)

A significant advantage of the EDTA chelate is its ability to protect the iron from dietary components that typically inhibit iron absorption. patsnap.com Substances like phytates, found in cereals and grains, and tannins, present in tea and other plant-based foods, can bind with iron to form insoluble compounds, rendering the iron unavailable for absorption. patsnap.combmj.comresearchgate.net The strong bond between iron and EDTA in this compound prevents these interactions. patsnap.com This protective mechanism allows for greater iron absorption even in the presence of these inhibitors, making it a more reliable iron source in diets rich in such compounds. europa.euijrcog.org

Cellular and Physiological Processes of Iron Absorption and Transport

The absorption and subsequent transport of iron from this compound involve a series of interactions at the cellular and physiological levels, ensuring its efficient delivery to where it is needed in the body.

Interaction with Enterocytes and Intestinal Mucosa

Upon reaching the small intestine, the this compound complex interacts with the enterocytes, the cells lining the intestinal wall. patsnap.com The iron-EDTA complex is taken up by these cells. patsnap.com Inside the enterocytes, the iron is released from the EDTA chelate. patsnap.com The acidic microenvironment within these cells may facilitate this dissociation. patsnap.com Once released, the iron enters the body's iron pool. patsnap.com The majority of the EDTA molecule is not absorbed and is excreted. nafdac.gov.ng

Role of Divalent Metal Transporter 1 (DMT1) and Ferroportin in Iron Uptake and Export

Once dissociated from EDTA within the enterocyte, the iron is transported by specific proteins. Divalent Metal Transporter 1 (DMT1) is a key protein responsible for the uptake of non-heme iron into the enterocytes. scirp.orgjournalagent.com After uptake, the iron has two potential fates: it can be stored within the enterocyte as ferritin or it can be transported out of the cell and into the bloodstream. patsnap.comscirp.org The export of iron from the enterocyte into the circulation is mediated by another crucial protein called ferroportin. scirp.orgjournalagent.comclinicalgate.com

Transferrin Binding and Distribution to Target Tissues

After being exported from the enterocyte by ferroportin, the iron binds to transferrin, the primary iron-transport protein in the blood. patsnap.comsmahcp.co.uk Transferrin then delivers the iron to various tissues throughout the body that have a demand for it, most notably the bone marrow for the synthesis of hemoglobin in red blood cells. patsnap.com This process ensures the efficient utilization of the absorbed iron for critical physiological functions. patsnap.com

Interactive Data Table: Comparative Efficacy of this compound

| Compound | Elemental Iron Dose (mg/day) | Hemoglobin Increase (g/dL) | Study Duration | Key Findings |

| This compound | 33 | 2.11 | 2 months | Superior hemoglobin rise compared to ferrous sulfate with a lower iron dose. bmj.comnih.gov |

| Ferrous Sulphate | 60 | 1.58 | 2 months | Lower hemoglobin increase despite a higher iron dose. bmj.comnih.gov |

Impact on Systemic Iron Pools and Hemoglobin Synthesis

This compound, a chelated iron compound, significantly influences the body's iron stores and the synthesis of hemoglobin. patsnap.compatsnap.com Its unique structure, where iron is bound to ethylenediaminetetraacetic acid (EDTA), enhances its bioavailability and facilitates its absorption and subsequent utilization in critical physiological processes. patsnap.comeuropa.eu Once absorbed, the iron released from the this compound complex contributes directly to the systemic iron pool, which is essential for numerous metabolic functions, most notably the production of hemoglobin. patsnap.comtruemeds.in

The elemental iron made available from this compound is incorporated into hemoglobin, the protein in red blood cells responsible for oxygen transport. patsnap.comscot.nhs.uk This leads to the regeneration of hemoglobin and the reversal of conditions associated with iron deficiency. medicines.org.uk Studies have shown that supplementation with this compound leads to a significant and rapid increase in hemoglobin levels. ijrcog.org The iron is transported in the bloodstream by transferrin to the bone marrow, the primary site of red blood cell production, where it is used for hemoglobin synthesis. patsnap.com This process improves the oxygen-carrying capacity of the blood, thereby alleviating the symptoms of anemia. patsnap.commedicinesforchildren.org.uk

Replenishment of Iron Stores and Hemoglobin Regeneration

This compound is effective in replenishing the body's iron stores. patsnap.comtruemeds.in Iron is stored intracellularly in a protein called ferritin, and its levels are a key indicator of the body's total iron reserves. patsnap.comklosterpharma.com Research indicates that this compound supplementation not only increases hemoglobin concentrations but also raises serum ferritin levels, signifying a restoration of these crucial iron depots. ijrcog.orgnih.gov

The regeneration of hemoglobin is a direct consequence of the enhanced iron availability provided by this compound. scot.nhs.ukmedicines.org.uk Clinical studies have demonstrated a marked increase in hemoglobin levels following treatment with this compound. For instance, one study on pregnant women with iron deficiency anemia reported a significant rise in hemoglobin levels after one and two months of treatment. ijrcog.org Another study highlighted that hemoglobin could increase by 1-2 g/L per day, or 20 g/L over 3-4 weeks, with adequate iron supplementation. scot.nhs.uk

The table below summarizes findings from a comparative study on the efficacy of this compound versus ferrous sulfate in pregnant women with iron deficiency anemia.

| Treatment Group | Baseline Hemoglobin (g/dl) | Hemoglobin after 1 month (g/dl) | Hemoglobin after 2 months (g/dl) | Mean Rise in Hemoglobin after 1 month (g/dl) | Mean Rise in Hemoglobin after 2 months (g/dl) |

|---|---|---|---|---|---|

| This compound | 8.79 ± 1.39 | 10.08 ± 1.41 | 10.91 ± 1.38 | 1.29 | 2.12 |

| Ferrous Sulfate | - | - | - | 1.00 | 1.58 |

Data from a study comparing the efficacy of this compound and Ferrous Sulfate in pregnant women. ijrcog.orgnih.gov

Influence on Erythropoiesis and Red Blood Cell Indices

Erythropoiesis, the process of red blood cell production, is fundamentally dependent on an adequate supply of iron. nih.govmsdmanuals.com this compound positively influences this process by ensuring a steady and bioavailable source of iron for the bone marrow. minovalife.com The hormone erythropoietin (EPO) is a key regulator of red blood cell production, and its effectiveness is enhanced by sufficient iron levels. nih.gov

The administration of this compound leads to favorable changes in red blood cell indices, which are measures of the size, hemoglobin content, and hemoglobin concentration of red blood cells. These indices, including Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC), are important indicators of red blood cell health. nih.govmsdmanuals.com In states of iron deficiency, these indices are typically low. Treatment with an effective iron supplement like this compound helps to normalize these values as new, healthy red blood cells are produced. klosterpharma.com The powerful combination of this compound with folic acid and vitamin B12 ensures optimal red blood cell production. minovalife.com

The table below illustrates the typical red blood cell indices. The effective replenishment of iron by this compound contributes to the normalization of these values in individuals with iron deficiency anemia.

| Red Blood Cell Index | Description | Typical Normal Range |

|---|---|---|

| Mean Corpuscular Volume (MCV) | Average volume of a red blood cell. | 80 to 100 fL |

| Mean Corpuscular Hemoglobin (MCH) | Average amount of hemoglobin per red blood cell. | - |

| Mean Corpuscular Hemoglobin Concentration (MCHC) | Average concentration of hemoglobin in a given volume of packed red blood cells. | - |

| Red Cell Distribution Width (RDW) | Measure of the variation in red blood cell volume. | - |

Normal ranges for red blood cell indices can vary slightly between laboratories. msdmanuals.com

Pharmacological Research and Clinical Efficacy Studies of Sodium Feredetate

Comparative Bioavailability Studies with Other Iron Preparations

The bioavailability of an oral iron supplement is a critical determinant of its efficacy. Studies have consistently shown that sodium feredetate possesses a higher bioavailability compared to ferrous iron salt preparations. bmj.comnih.gov This enhanced absorption is attributed to its unique chelated structure, where the iron is bound to ethylenediaminetetraacetic acid (EDTA). medicines.org.ukpatsnap.comscot.nhs.uk This structure protects the iron from forming insoluble complexes with dietary inhibitors like phytates and tannins, which are prevalent in cereal-based diets. patsnap.comijrcog.org

Assessment of Fractional Iron Absorption

Research indicates that the mean iron absorption from this compound is approximately three times higher than that from ferrous sulfate. ijrcog.orgviridisbiopharma.com This improved fractional iron absorption is a key advantage, particularly in populations whose diets are rich in substances that inhibit iron uptake. ijrcog.orgipinnovative.com The chelation with EDTA keeps the iron soluble and available for absorption across the intestinal mucosa. patsnap.com Studies have demonstrated that this enhanced absorption allows for effective treatment with lower doses of elemental iron compared to traditional ferrous salts. bmj.comresearchgate.net

Evaluation of Hemoglobin Response and Iron Status Biomarkers (Serum Ferritin, Transferrin)

Clinical studies consistently report a significant and rapid increase in hemoglobin (Hb) levels in patients treated with this compound compared to those receiving ferrous sulfate. ijrcog.orgijrcog.org

One comparative study in pregnant women with iron deficiency anemia demonstrated a mean Hb increase of 1.28 g/dL after one month and 2.11 g/dL after two months of treatment with this compound. bmj.com In contrast, the ferrous sulphate group showed a mean increase of 1.0 g/dL and 1.58 g/dL over the same periods. bmj.com

In terms of iron stores, studies have also shown a significant rise in serum ferritin with this compound treatment. researchgate.netscirp.org One study found a comparable rise in serum ferritin with 33 mg of iron from this compound as with 100 mg of iron from ferrous fumarate, further highlighting its superior bioavailability. researchgate.netgynaecologyjournal.com Other iron status markers, such as serum iron, total iron binding capacity (TIBC), and transferrin saturation, are also assessed in clinical trials to provide a comprehensive picture of the patient's response to treatment. viridisbiopharma.comresearchgate.net

Interactive Data Table: Hemoglobin Response in Pregnant Women

| Treatment Group | Mean Hb Increase (1 Month) | Mean Hb Increase (2 Months) |

| This compound | 1.28 g/dL | 2.11 g/dL |

| Ferrous Sulphate | 1.0 g/dL | 1.58 g/dL |

| Data from a comparative study on iron deficiency anemia in pregnant women. bmj.com |

Clinical Trials in Specific Populations

The efficacy of this compound has been evaluated in various populations susceptible to iron deficiency anemia.

Efficacy in Iron Deficiency Anemia during Pregnancy

Multiple clinical trials have established the superiority of this compound over conventional iron salts in treating iron deficiency anemia during pregnancy. researchgate.netscirp.orgsemanticscholar.org Pregnant women treated with this compound experience a more significant and rapid rise in hemoglobin levels. ijrcog.orgijrcog.org

A randomized, double-blind study comparing this compound with ferrous fumarate in anemic pregnant women concluded that lower doses of this compound produced comparable results in raising hemoglobin levels to higher doses of ferrous fumarate. viridisbiopharma.comipinnovative.com For instance, one study showed that 33 mg of elemental iron from this compound was as effective as 100 mg of elemental iron from ferrous fumarate. researchgate.net

Another study involving pregnant women with anemia found that those receiving this compound had a significantly greater increase in hemoglobin levels after one and two months compared to those on ferrous sulfate. ijrcog.org A post-marketing surveillance study in Ivory Coast also demonstrated that 82.5% of anemic patients, many of whom were likely pregnant women, responded to treatment with this compound syrup within 21 days. journalijr2h.com

Interactive Data Table: Comparative Efficacy in Pregnant Women

| Iron Preparation | Mean Hemoglobin Rise (at end of study) |

| This compound (33mg elemental iron, twice daily) | 1.79 g/dl |

| This compound (66mg elemental iron, twice daily) | 1.84 g/dl |

| Ferrous Fumarate (100mg elemental iron, twice daily) | 1.63 g/dl |

| Data from a randomised double-blind study in pregnant anaemic women over 75 days. viridisbiopharma.com |

Utility in Pediatric Iron Deficiency

This compound is indicated for the treatment of iron deficiency anemia in children and infants. medicines.org.uk Its liquid formulation makes it a suitable option for the pediatric population. medicinesforchildren.org.uk Iron deficiency in children can lead to paleness, fatigue, and may impair growth and development. medicinesforchildren.org.ukmedicinesforchildren.org.uk this compound helps replenish iron stores, enabling the body to produce more hemoglobin and treat the anemia. medicinesforchildren.org.ukmedicinesforchildren.org.uk

Application in Anemias Secondary to Chronic Conditions (e.g., Rheumatoid Arthritis)

This compound is also indicated for the treatment of anemias that are secondary to chronic conditions like rheumatoid arthritis. medicines.org.uklivewellnationwide.co.uk Anemia of chronic disease is a common complication of inflammatory conditions. nhslothian.scot

Post-Marketing Surveillance and Real-World Evidence Studies

Post-marketing surveillance and real-world evidence studies for this compound provide crucial insights into its effectiveness and tolerability in diverse patient populations beyond the controlled environment of pre-approval clinical trials. These studies corroborate the efficacy of this compound in treating iron deficiency anemia (IDA) in routine clinical practice.

A significant post-marketing surveillance study was conducted to evaluate the safety and efficacy of a this compound syrup in patients with IDA. sdiarticle3.comjournalijr2h.com The open-label, single-arm, multi-centric study involved 40 patients with hemoglobin (Hb) levels below 10 g/dl. sdiarticle3.comjournalijr2h.comsdiarticle3.com The primary outcome was the response to treatment, defined as a minimum increase of 1 g/dl in Hb levels within 21 days. sdiarticle3.comjournalijr2h.com The results were compelling, with 82.5% of patients (33 out of 40) responding successfully to the treatment within the study period. sdiarticle3.comjournalijr2h.comsdiarticle3.com The study reported a statistically significant increase in mean hemoglobin levels from baseline to day 21. sdiarticle3.com Furthermore, the treatment was well-tolerated, with global efficacy rated as "excellent" by 50% of the participants. sdiarticle3.comsdiarticle3.com

Real-world evidence also highlights the comparative effectiveness of this compound. A study comparing this compound with the more commonly prescribed ferrous sulphate in pregnant women with IDA demonstrated superior outcomes for this compound. nih.govbmj.comijrcog.org After two months of treatment, the mean Hb level in the this compound group increased by 2.11 g/dL, compared to a 1.58 g/dL increase in the ferrous sulphate group. nih.govbmj.com This study also underscored the improved bioavailability of this compound, as a significantly lower dose of elemental iron from this compound (33 mg daily) achieved better results than a higher dose from ferrous sulphate (120 mg daily). nih.govbmj.combmj.com Notably, the incidence of side effects was significantly lower in the this compound cohort. nih.govbmj.com

These studies collectively affirm that this compound is an effective and well-tolerated option for managing iron deficiency anemia in real-world settings, including in specific populations like pregnant women. sdiarticle3.comnih.govbmj.com

Investigation of Drug-Drug and Food-Drug Interactions

The clinical efficacy of this compound can be influenced by interactions with concomitantly administered medications and various dietary components. The unique chelated structure of this compound, where iron is bound to ethylenediaminetetraacetate (EDTA), offers some protection against common inhibitors, enhancing its bioavailability compared to conventional iron salts. ijrcog.orgpatsnap.comeuropa.eu However, understanding potential interactions remains critical for optimizing iron absorption and therapeutic outcomes.

Impact of Concomitant Medications on this compound Absorption

The absorption of iron from this compound can be altered by several classes of drugs. These interactions primarily occur in the gastrointestinal tract, affecting the amount of iron available for absorption.

Medications that increase gastric pH, such as antacids (containing aluminium or magnesium), proton pump inhibitors (e.g., omeprazole, pantoprazole), and H2-receptor antagonists (e.g., cimetidine, ranitidine), can decrease the absorption of iron. patsnap.comdrugbank.com Additionally, certain medications can bind with iron to form insoluble complexes, thereby reducing its absorption. These include tetracycline and quinolone antibiotics, bisphosphonates, and bile acid sequestrants like cholestyramine. patsnap.comdrugbank.comapollopharmacy.intruemeds.inmedicines.org.uk Supplements containing calcium or zinc also compete with iron for absorption. patsnap.commedicines.org.ukscot.nhs.uk

Conversely, this compound can reduce the absorption and potentially the efficacy of other drugs. This occurs with medications such as levothyroxine, certain anti-Parkinson drugs (levodopa, carbidopa, entacapone), mycophenolate, and the aforementioned tetracycline and fluoroquinolone antibiotics. drugbank.comapollopharmacy.inmedicines.org.uk

To mitigate these interactions, it is generally recommended to separate the administration of this compound and interacting medications by at least two to four hours. patsnap.comscot.nhs.ukferaccru.co.uk

Table 1: Drug Interactions with this compound

| Interacting Drug Class | Specific Examples | Effect on this compound | Effect of this compound on Interacting Drug |

|---|---|---|---|

| Antacids/Acid Reducers | Aluminium hydroxide, Magnesium hydroxide, Omeprazole, Pantoprazole, Ranitidine | Decreased absorption patsnap.comdrugbank.com | --- |

| Antibiotics | Tetracyclines (Doxycycline), Quinolones (Ciprofloxacin, Ofloxacin) | Decreased absorption patsnap.comdrugbank.com | Decreased absorption of the antibiotic drugbank.commedicines.org.uk |

| Bisphosphonates | Alendronic acid, Risedronic acid | --- | Decreased absorption of the bisphosphonate drugbank.com |

| Chelating Agents | Trientine, Penicillamine | Decreased absorption drugbank.comapollopharmacy.in | Decreased absorption of the chelating agent drugbank.com |

| Thyroid Hormones | Levothyroxine | --- | Decreased absorption of levothyroxine apollopharmacy.inmedicines.org.uk |

| Anti-Parkinson Agents | Levodopa, Carbidopa, Entacapone | --- | Decreased absorption of the anti-Parkinson agent apollopharmacy.inapollopharmacy.in |

| Mineral Supplements | Calcium, Zinc, Magnesium | Decreased absorption patsnap.commedicines.org.uk | Decreased absorption of the mineral supplement medicines.org.uk |

| Other | Cholestyramine, Mycophenolate | Decreased absorption apollopharmacy.in | Decreased absorption of mycophenolate apollopharmacy.in |

Effects of Dietary Components on Iron Absorption from this compound

Dietary factors play a significant role in the bioavailability of non-heme iron. While the EDTA chelate in this compound mitigates the inhibitory effects of some food components, certain interactions are still relevant. patsnap.comeuropa.eu

Inhibitors of iron absorption include phytates, which are present in high-fiber foods like whole grains, legumes, and nuts. scot.nhs.uknih.gov Polyphenols and tannins, found in tea and coffee, can also significantly reduce iron absorption. patsnap.comscot.nhs.uk Calcium from milk and other dairy products is another well-known inhibitor. drugbank.comscot.nhs.uk It is often advised to avoid consuming these foods and beverages for one to two hours before and after taking an iron supplement. scot.nhs.uk

On the other hand, certain dietary components can enhance iron absorption. Ascorbic acid (Vitamin C), found in citrus fruits and many vegetables, is a potent enhancer of non-heme iron absorption. drugbank.commedicines.org.uknih.gov It helps to counteract the inhibitory effects of phytates and polyphenols. nih.gov Citric acid can also increase iron absorption. apollopharmacy.inmedicines.org.uk The presence of meat proteins can also improve the uptake of non-heme iron. nih.gov

The formulation of this compound as a sodium iron (III) ethylenediaminetetraacetate complex makes its absorption less affected by dietary inhibitors like phytates compared to iron salts such as ferrous sulfate, which is a key advantage, particularly in populations consuming predominantly plant-based diets. ijrcog.orgeuropa.euresearchgate.net

Table 2: Dietary Interactions with this compound

| Dietary Component | Common Food Sources | Effect on Iron Absorption |

|---|---|---|

| Phytates | Whole grains, cereals, legumes, nuts, seeds | Inhibitory scot.nhs.uknih.gov |

| Polyphenols/Tannins | Tea, coffee, cocoa | Inhibitory patsnap.comscot.nhs.uk |

| Calcium | Milk, dairy products | Inhibitory drugbank.comscot.nhs.uk |

| Eggs | Eggs | Inhibitory patsnap.comapollopharmacy.in |

| Ascorbic Acid (Vitamin C) | Citrus fruits, berries, broccoli, peppers | Enhancing drugbank.comnih.gov |

| Citric Acid | Citrus fruits | Enhancing apollopharmacy.inmedicines.org.uk |

| Meat Protein | Meat, fish, poultry | Enhancing nih.gov |

Toxicological Assessment and Safety Profile of Sodium Feredetate

Acute and Chronic Toxicity Studies

Sodium feredetate has undergone toxicological evaluation to determine its safety profile. In an acute oral toxicity study in rats, the LD50 (the dose causing death in 50% of test animals) was found to exceed 2000 mg/kg of body weight. europa.eu During this study, no mortalities, clinical signs of toxicity, or adverse effects on body weight were observed, and necropsy findings were normal after a 14-day observation period. europa.eu Chronic toxicity studies have also been conducted. In these longer-term studies, diets containing up to 5% EDTA were administered without resulting in adverse effects. sdiarticle3.comsdiarticle3.com

Comparison of Toxicity with Other Iron Compounds

When compared to other iron compounds, this compound exhibits a similar level of acute toxicity to ferrous sulfate. researchgate.netnih.gov A study in young rats reported an LD50 of 1.3 g Fe/kg for this compound, which was comparable to the LD50 of 1.1 g Fe/kg for ferrous sulfate. researchgate.netnih.gov In contrast, carbonyl iron was found to be significantly less toxic, with an LD50 greater than 50 g Fe/kg, making it approximately 45 times less toxic than ferrous sulfate. researchgate.netnih.gov

Evaluation of Systemic Toxicity and Organ-Specific Effects

Following oral administration, this compound dissociates in the gastrointestinal tract into iron and EDTA. sdiarticle3.comnih.gov Studies have shown that with increasing doses of both this compound and ferrous sulfate, there is a corresponding increase in total liver nonheme iron. However, the increase was approximately 50% lower with this compound compared to ferrous sulfate. researchgate.netnih.gov Serum iron levels peaked around 30 minutes to an hour for both ferrous sulfate and carbonyl iron, while for this compound, elevated levels were observed for up to 4 hours. researchgate.netnih.gov Safety assessments, including liver and kidney function tests, conducted in studies on pregnant women, reported no adverse effects associated with this compound. ebi.ac.uknih.gov

Safety of EDTA Component

Acceptable Daily Intake (ADI) of EDTA

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for EDTA. nih.govresearchgate.net The currently accepted ADI is 1.9 mg of EDTA per kilogram of body weight per day. nih.govnih.govresearchgate.netresearchgate.net This limit was initially set in 1973 based on an animal-feed study from 1963. nih.govresearchgate.net Some research suggests that this limit could potentially be raised. nih.govresearchgate.net For instance, other animal studies indicate the possibility of increasing the ADI to 4.4 or even up to 21.7 mg/day/kg bw. nih.govresearchgate.net It is noteworthy that in France, a medicinal syrup containing iron EDTA has been used for infants for nearly 50 years at a maximum recommended dosage that is 37 times higher than the current maximum ADI for EDTA, with no reported adverse health effects. ebi.ac.uknih.govresearchgate.net

Metabolic Fate and Excretion of EDTA

Upon ingestion, EDTA is poorly absorbed from the gastrointestinal tract. epa.govnih.govinchem.orgwho.int Studies in both rats and humans have shown that only a small percentage of an oral dose of EDTA is absorbed, with estimates ranging from 2% to 20%. epa.govinchem.orgwho.int The majority of ingested EDTA is excreted unchanged in the feces. nih.govepa.govinchem.org The small amount that is absorbed is rapidly eliminated from the body, primarily through the kidneys via urine, with a smaller portion excreted in the bile. epa.govnih.gov EDTA is not significantly metabolized in the body. sdiarticle3.comnih.govnih.gov

Gastrointestinal Tolerability and Adverse Event Profiling

This compound is generally considered to have better gastrointestinal tolerability compared to other iron supplements like ferrous sulfate. patsnap.comzeelabpharmacy.compatsnap.com This improved tolerability is attributed to the chelated, non-ionized form of iron in this compound, which is less likely to cause stomach irritation. sdiarticle3.comzeelabpharmacy.compatsnap.comtruemeds.in

Commonly reported side effects are typically mild and gastrointestinal in nature. patsnap.comzeelabpharmacy.comtruemeds.inapollopharmacy.in These can include:

Nausea and vomiting patsnap.comzeelabpharmacy.comtruemeds.in

Constipation or diarrhea patsnap.comzeelabpharmacy.comtruemeds.in

Abdominal discomfort or cramps patsnap.comtruemeds.in

Darkening of stools, which is a harmless effect of unabsorbed iron patsnap.comzeelabpharmacy.comtruemeds.in

In a study involving 40 patients, adverse events were reported by 10 individuals, with the most common being abdominal issues (5%). sdiarticle3.com Another study comparing this compound to ferrous sulfate found that adverse effects were more common in the ferrous sulfate group. researchgate.net Allergic reactions are considered rare. patsnap.comzeelabpharmacy.com

Interactive Data Table: Comparison of Acute Toxicity of Iron Compounds

| Iron Compound | LD50 (g Fe/kg) in Young Rats | Relative Toxicity Compared to Ferrous Sulfate |

|---|---|---|

| This compound | 1.3 researchgate.net | Approximately the same researchgate.netnih.gov |

| Ferrous Sulfate | 1.1 researchgate.net | - |

| Carbonyl Iron | >50 researchgate.net | Approximately 45 times less toxic researchgate.netnih.gov |

Interactive Data Table: Acceptable Daily Intake (ADI) for EDTA

| Regulatory Body/Study | ADI (mg/kg body weight/day) | Notes |

|---|---|---|

| JECFA (Current) | 1.9 nih.govnih.govresearchgate.netresearchgate.net | Based on a 1963 animal-feed study. nih.govresearchgate.net |

| Other Animal Studies (Potential) | 4.4 - 21.7 nih.govresearchgate.net | Suggests the possibility of a higher ADI. |

| French Medicinal Syrup (Implied) | Significantly higher than current ADI | Used for nearly 50 years in infants without reported adverse effects. ebi.ac.uknih.govresearchgate.net |

Incidence and Severity of Common Gastrointestinal Side Effects

Gastrointestinal (GI) disturbances are a frequent concern with oral iron supplementation. However, this compound is associated with a lower incidence and severity of these side effects compared to conventional iron salts. nih.govbmj.com

Commonly reported GI side effects with this compound, although generally mild, include:

Nausea patsnap.comapollopharmacy.in

Vomiting patsnap.comapollopharmacy.in

Mild diarrhea apollopharmacy.inmedicines.org.uk

Constipation patsnap.comapollopharmacy.in

Flatulence apollopharmacy.in

Stomach pain and cramps patsnap.com

A notable, yet harmless, side effect is the darkening of stools, which is due to unabsorbed iron and is not indicative of gastrointestinal bleeding. patsnap.com

Studies have demonstrated a significant difference in the side effect profiles between this compound and ferrous sulfate. For instance, in a study involving pregnant women with iron deficiency anemia, the group receiving ferrous sulfate reported a higher incidence of adverse effects compared to the this compound group. ijrcog.org Another study noted that while 10 patients reported adverse events with this compound, these were not clinically significant and the treatment was generally well-tolerated. sdiarticle3.comjournalijr2h.com

Table 1: Comparison of Gastrointestinal Side Effects

| Side Effect | This compound | Ferrous Sulfate |

|---|---|---|

| Nausea | Common, but often mild patsnap.comapollopharmacy.in | More frequent and can be severe nih.gov |

| Constipation | Frequent complaint patsnap.comapollopharmacy.in | Most frequent complaint nih.gov |

| Diarrhea | Can occur patsnap.comapollopharmacy.in | Common nih.gov |

| Stomach Pain | Can range from mild to intense patsnap.com | Often reported bmj.com |

Mechanisms Underlying Improved Tolerability Compared to Iron Salts

The improved gastrointestinal tolerability of this compound stems from its chemical structure as a chelate. patsnap.com Unlike iron salts, which can release free iron ions in the stomach, this compound keeps the iron bound to EDTA. sdiarticle3.compatsnap.com

Key mechanisms for improved tolerability include:

Reduced Free Iron: The chelation with EDTA minimizes the presence of reactive free iron in the gastrointestinal tract. patsnap.com This is significant because free iron can catalyze the formation of free radicals, leading to irritation of the gastric mucosa. patsnap.com

pH Stability: this compound remains soluble and stable across a range of pH levels found in the gut, which facilitates better absorption and reduces the likelihood of precipitation and irritation. patsnap.com

Bypassing Inhibitors: The EDTA chelate protects the iron from dietary inhibitors of absorption, such as phytates and polyphenols found in plant-based foods. ijrcog.org This enhances its bioavailability, meaning more iron is absorbed per dose. nih.govbmj.com

This enhanced bioavailability allows for effective iron repletion at lower elemental iron doses compared to ferrous sulfate, further contributing to its better side effect profile. nih.govbmj.combmj.com

Long-Term Safety and Risk Assessment

The long-term safety of this compound has been evaluated, with a particular focus on the potential effects of the chelating agent, EDTA. Regulatory bodies have assessed the use of ferric sodium EDTA as a food fortificant and have established an acceptable daily intake (ADI) for EDTA compounds. foodstandards.gov.au

Key points from long-term safety assessments include:

No Increased Risk of Iron Overload: The body's natural regulatory mechanisms for iron absorption appear to effectively manage iron uptake from this compound, posing no additional risk of iron overload in the general population, including individuals with conditions like hemochromatosis. foodstandards.gov.au

EDTA Intake: The primary concern for long-term use is the cumulative intake of EDTA. However, assessments have concluded that when used as directed, the exposure to EDTA from this compound does not pose a public health and safety concern, provided the total dietary intake of EDTA compounds remains within the established ADI. foodstandards.gov.au

Environmental and Chemical Stability: this compound is considered stable under normal conditions of use and storage. redox.com While thermal decomposition can release irritating gases, this is not a concern under typical usage scenarios. redox.com

It is important to note that prolonged or excessive use in children may lead to toxic accumulation, and it is contraindicated in individuals with hemochromatosis, hemosiderosis, or those receiving repeated blood transfusions or parenteral iron therapy. medicines.org.uk

Analytical Methodologies for Sodium Feredetate Quantification and Characterization

Spectrophotometric and Chromatographic Methods for Iron and EDTA Content

The quantification of iron and EDTA in sodium feredetate relies on established analytical chemistry principles. Both spectrophotometric and chromatographic techniques offer robust methods for these determinations.

Spectrophotometric Methods: Spectrophotometry is a widely used technique for quantifying iron. For instance, after reducing any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) using a reducing agent like hydroxylamine hydrochloride, the ferrous iron can form a stable, intensely colored complex with a chromogenic agent such as 2,2'-bipyridyl or 1,10-phenanthroline. pjoes.comasdlib.org The resulting complex has a maximum absorbance at a specific wavelength (e.g., 522 nm for the 2,2'-bipyridyl complex), which can be measured to determine the iron concentration based on Beer's Law. asdlib.org

For the determination of EDTA, a spectrophotometric method involving the formation of an iron(III)-EDTA complex can be utilized. In an acidic medium, both free iron(III) and its EDTA complex absorb ultraviolet (UV) light, but at different wavelengths (e.g., 305 nm for Fe(III) and 258 nm for the Fe(III)-EDTA complex). nih.gov By adding an excess of Fe(III) to the sample and measuring the absorbance at these two wavelengths, the concentration of EDTA can be accurately calculated. nih.gov This method is noted for its simplicity, speed, and sensitivity, capable of determining EDTA concentrations as low as 10⁻⁶M. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Reversed-phase ion-pair HPLC methods have been developed for the separation and determination of the intact NaFeEDTA complex. nih.govresearchgate.net One such method uses a C8 column with a mobile phase consisting of a methanol solution containing tetrabutylammonium hydroxide and formic acid (pH 3.5), with UV detection at 254 nm. nih.govresearchgate.net This approach allows for the direct quantification of the this compound complex. For elemental iron quantification, HPLC can be coupled with inductively coupled plasma mass spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.

A titrimetric method is also described in the British Pharmacopoeia (BP) for the assay of this compound. This involves dissolving the substance, adding hydrochloric acid and potassium iodide, and titrating the liberated iodine with sodium thiosulphate. mubychem.net

The table below summarizes key chromatographic conditions used for the analysis of this compound.

| Parameter | Method Details | Reference |

|---|---|---|

| Technique | Reversed-Phase Ion-Pair HPLC | nih.gov |

| Column | Zorbax C8 (150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 12.5% (v/v) methanol with 0.13% (v/v) tetrabutylammonium hydroxide and 0.052% (v/v) formic acid (pH 3.5) | nih.gov |

| Flow Rate | 1.00 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Recovery | 94.15% to 101.5% | nih.gov |

| Limit of Detection | 0.03 mg/L | nih.gov |

Techniques for Assessing Purity and Impurity Profiling

Ensuring the purity of this compound is critical, particularly for its use in pharmaceuticals and food products. justdial.com Purity assessment involves testing for the presence of uncomplexed (free) iron and other potential process-related impurities, such as nitrilotriacetic acid (NTA). mubychem.netfao.org

High purity levels are essential, with some production technologies achieving a purity of up to 99.9%. google.com Pharmacopoeial monographs, such as the British Pharmacopoeia (BP), provide standardized tests for purity. The BP specifies a limit for free iron, which is determined spectrophotometrically. mubychem.net The method involves comparing the absorbance of a sample solution treated with disodium catechol-3,5-disulphonate against a standard iron solution at 670 nm. mubychem.net

For impurity profiling, HPLC is the method of choice. A specific HPLC method is used to detect and quantify nitrilotriacetic acid (NTA), a potential impurity. fao.org This method employs an octylsilane column with a mobile phase containing tetrabutylammonium hydroxide adjusted to a specific pH, and UV detection at 254 nm. fao.org The resolution between the NTA peak and the this compound peak is a critical parameter for the validity of the test. fao.org

Other techniques used to characterize the compound and its purity include Fourier-transform infrared spectroscopy (FTIR) to confirm the chelation via ligand vibration bands and high-resolution mass spectrometry (HRMS) to validate the molecular weight.

The table below outlines the specifications for purity and impurities as per established standards.

| Test Parameter | Method | Specification Limit | Reference |

|---|---|---|---|

| Assay (C₁₀H₁₂FeN₂NaO₈) | Iodometric Titration | 98.0% - 102.0% (dried substance) | mubychem.net |

| Free Iron | Spectrophotometry (670 nm) | Not more than 500 ppm | mubychem.net |

| Nitrilotriacetic Acid (NTA) | HPLC | Not more than 0.1% | fao.org |

| pH (1% w/v solution) | Potentiometry | 4.0 - 6.5 | mubychem.net |

| Loss on Drying | Gravimetry (120°C, vacuum) | 4.0% - 13.5% | mubychem.net |

Bioanalytical Methods for Determining Iron Absorption and Systemic Levels in Biological Matrices

Evaluating the bioavailability of iron from this compound is crucial to confirm its effectiveness as an iron supplement. patsnap.comijrcog.org This is achieved through bioanalytical methods that measure iron absorption and its subsequent incorporation into systemic iron stores in biological matrices like blood. viridisbiopharma.com

A common approach to assess the efficacy of an iron supplement is to measure key biomarkers of iron status in the blood before and after a period of supplementation. viridisbiopharma.comresearchgate.net These markers include serum iron, serum ferritin, and transferrin saturation.

Serum Iron: Measures the amount of iron circulating in the blood, primarily bound to the protein transferrin.

Serum Ferritin: Reflects the body's iron stores, as ferritin is the primary intracellular iron storage protein. It is considered the most useful single test for confirming iron deficiency anemia, though levels can be elevated by inflammation. scot.nhs.uk

Transferrin Saturation (TSAT): Calculated from the serum iron and the total iron-binding capacity (TIBC), it represents the percentage of transferrin that is saturated with iron. medscape.com A TSAT below 20% is indicative of iron deficiency. medscape.com

Studies comparing this compound to other iron salts, like ferrous fumarate, have used these parameters to evaluate its effectiveness. In a study on pregnant women with anemia, changes in hemoglobin, serum iron, serum ferritin, and transferrin saturation were assessed at the beginning and end of the study period. viridisbiopharma.com Such studies have demonstrated that this compound leads to a significant rise in hemoglobin and serum ferritin levels. ijrcog.orgresearchgate.net

The following table presents example data from a comparative study, illustrating the changes in iron status markers.

| Parameter | Group | Baseline (Day 0) | End of Study (Day 75) | Reference |

|---|---|---|---|---|

| Hemoglobin (g/dL) | This compound | 8.79 ± 1.39 | 10.91 ± 1.38 | ijrcog.org |

| Ferrous Sulfate | 9.18 ± 1.17 | 10.77 ± 1.13 | ijrcog.org | |

| Serum Ferritin (µg/L) | This compound | ~8.5 | ~18.0 | viridisbiopharma.com |

| Ferrous Fumarate | ~8.2 | ~16.5 | viridisbiopharma.com |

Isotopic tracing techniques are the gold standard for accurately measuring iron absorption in humans. mdpi.comresearchgate.net These methods use stable (non-radioactive) isotopes of iron, such as ⁵⁷Fe or ⁵⁸Fe, to label the iron in this compound. By tracking the appearance of these isotopes in the body after administration, a direct and precise measurement of absorption can be obtained. ox.ac.uknih.gov

Key isotopic tracing methods include:

Erythrocyte Iron Incorporation: This is a widely used method that measures the amount of the administered iron isotope that is incorporated into red blood cells (erythrocytes) after a period of approximately 14 days. nih.govnih.gov This technique assesses not only absorption from the gut but also the utilization of that iron for hemoglobin synthesis. researchgate.net

Plasma Isotope Appearance: This method involves collecting blood samples over several hours after the oral administration of the labeled iron. nih.govnih.gov It evaluates the rate and pattern of iron absorption by measuring the concentration of the isotope in the plasma over time. researchgate.net

Fecal Recovery Method: This technique involves measuring the amount of the unabsorbed iron isotope excreted in the feces. nih.govnih.gov The difference between the administered dose and the amount recovered in the feces represents the amount of iron absorbed. researchgate.net

These sophisticated techniques are critical for definitively determining the bioavailability of iron from different sources and formulations, including this compound, and for understanding the factors that can influence its absorption. mdpi.comnih.gov

Regulatory and Ethical Considerations in Sodium Feredetate Research and Use

Regulatory Approvals and Guidelines for Food Fortification and Pharmaceutical Use

Sodium feredetate is recognized by various international and national regulatory bodies for its high bioavailability as an iron source, particularly in foods that contain absorption inhibitors like phytates.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated sodium iron EDTA and considers it suitable as a source of iron for food fortification in supervised programs aimed at populations with endemic iron-deficiency anemia. who.intinchem.org The committee established an Acceptable Daily Intake (ADI) for EDTA from all sources, which is a key consideration in its use. who.intinchem.org The established ADI is 0-1.9 mg/kg of body weight for EDTA. who.intnih.gov

In India, the Food Safety and Standards Authority of India (FSSAI) has explicitly included Sodium Iron (III) Ethylene diamine tetra Acetate Trihydrate (this compound - NaFeEDTA) in its regulations for fortified foods. vincular.innih.govfssai.gov.in Under the Food Safety and Standards (Fortification of Foods) Regulations, this compound is an approved iron compound for fortifying staples like rice and wheat flour. nih.govpib.gov.in FSSAI mandates that food business operators must clearly specify the iron salt used, such as this compound, in the ingredient list on product labels. vincular.infssai.gov.in

In Europe, the European Chemicals Agency (ECHA) maintains a registration dossier on this compound, which includes toxicological and ecotoxicological information. europa.eu In the United Kingdom, this compound (as Sytron) is a recognized iron supplement, particularly for preterm infants who require iron supplementation. eoeneonatalpccsicnetwork.nhs.ukeoeneonatalpccsicnetwork.nhs.uk

Regulatory Guidelines for this compound Use

| Regulatory Body | Guideline/Regulation | Application | Key Provisions |

| WHO/JECFA | Food Additives Series 32 | Food Fortification | Suitable for supervised programs in iron-deficient populations. ADI for EDTA is 0-1.9 mg/kg body weight. who.intinchem.org |

| FSSAI (India) | Food Safety and Standards (Fortification of Foods) Regulations, 2018 | Food Fortification | Approved for fortifying rice and wheat flour. nih.govpib.gov.in Mandates clear labeling of the specific iron salt used. vincular.infssai.gov.in |

| FDA (USA) | General Recognition | Food Additive | Other EDTA salts are approved. europa.eu Interest in NaFeEDTA for fortification is noted due to high bioavailability. europa.eu |

| MHRA (UK) | Pharmaceutical Use | Pharmaceutical | Used as an oral iron supplement (e.g., Sytron) for treating iron deficiency, including in preterm infants. eoeneonatalpccsicnetwork.nhs.ukeoeneonatalpccsicnetwork.nhs.uk |

Ethical Considerations in Clinical Trials and Human Studies

Clinical research involving this compound must adhere to stringent ethical standards to protect the rights and well-being of human participants. These standards are universally applicable to all clinical trials, including those investigating new applications or efficacy of this compound in treating iron deficiency anemia. turkjpediatr.orgsrce.hr Key ethical requirements include social value, scientific validity, fair subject selection, a favorable risk-benefit ratio, independent review, informed consent, and respect for enrolled subjects. srce.hr

All studies must be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice guidelines. turkjpediatr.org An independent ethics committee or institutional review board must review and approve the study protocol before its commencement. eapaediatrics.eu This review ensures that the research is scientifically sound and that the potential benefits justify any potential risks to the participants. srce.hreapaediatrics.eu

A cornerstone of ethical clinical research is the process of obtaining informed consent. eapaediatrics.eu Before enrolling in a study involving this compound, every potential participant must be fully informed about all aspects of the research. turkjpediatr.orgclinicaltrials.gov

This process includes providing a clear explanation of:

The purpose and procedures of the study. verixiv.org

The potential risks and benefits of participation. clinicaltrials.gov

Any alternative treatments available, such as standard oral iron salts like ferrous sulfate. clinicaltrials.gov

The voluntary nature of participation and the right to withdraw from the study at any time without penalty. eapaediatrics.eu

This information is typically provided in a written informed consent form, which the participant must read, understand, and sign. verixiv.orgnih.gov The investigator is responsible for ensuring the participant has comprehended the information and has had all their questions answered satisfactorily. clinicaltrials.gov For pediatric studies, informed consent is obtained from the parents or legal representatives, and assent (agreement) may be sought from the child if they are old enough to understand. eapaediatrics.euverixiv.org

The safety of participants during a clinical trial is paramount. refined.site A robust system for monitoring, recording, and reporting adverse events (AEs) is a critical component of any study protocol for this compound. verixiv.orgrefined.site An adverse event is any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. refined.site

Investigators are required to:

Closely monitor all participants for any AEs throughout the trial period. verixiv.orgrefined.site

Assess the severity of the AE and its potential relationship to the investigational product (this compound).

Record all AEs meticulously in the participant's source documents and the case report form. refined.site

Report serious adverse events (SAEs) promptly to the study sponsor and the ethics committee. refined.site A SAE is any event that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability. refined.site

Informed Consent Procedures

Intellectual Property and Patent Landscape